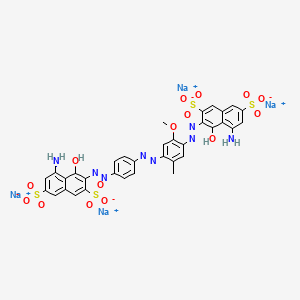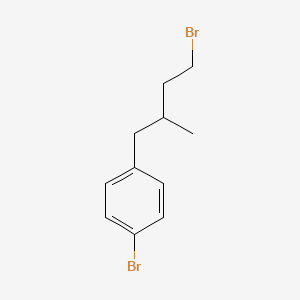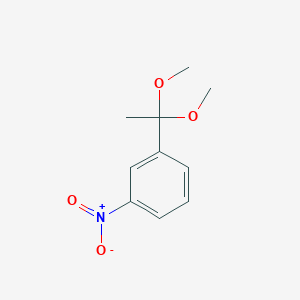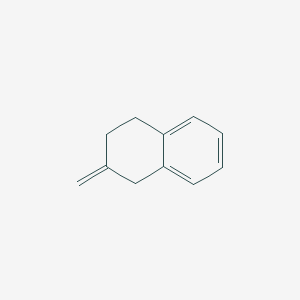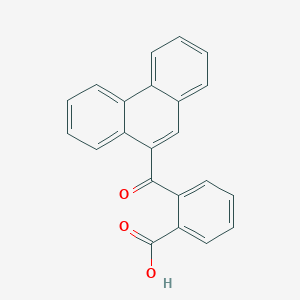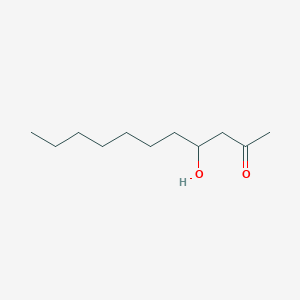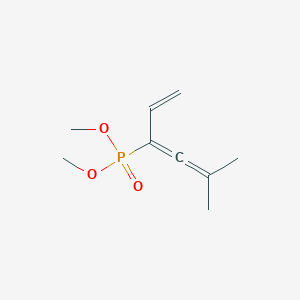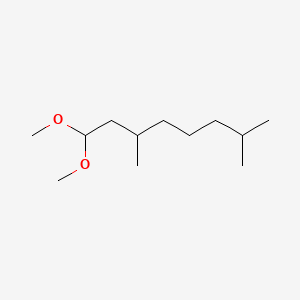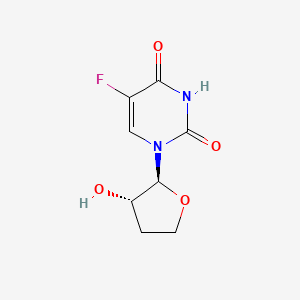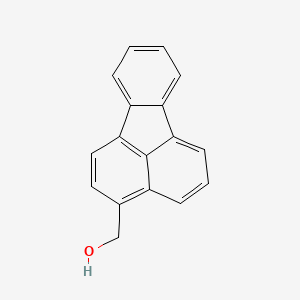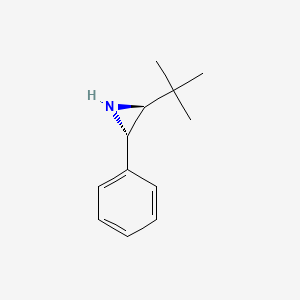
(2S,3R)-2-tert-butyl-3-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-tert-butyl-3-phenylaziridine is a chiral aziridine compound characterized by the presence of a tert-butyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity and versatility in organic synthesis. The stereochemistry of this compound is defined by the specific spatial arrangement of its substituents, making it an important compound in stereoselective synthesis and asymmetric catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-tert-butyl-3-phenylaziridine can be achieved through several methods. One common approach involves the reaction of a chiral amine with an epoxide under basic conditions. For example, the reaction of (S)-tert-butylamine with styrene oxide in the presence of a base such as sodium hydride or potassium tert-butoxide can yield this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of various organic compounds, including aziridines . These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-tert-butyl-3-phenylaziridine undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether (Et2O) or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: β-substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines, depending on the specific reaction conditions.
Applications De Recherche Scientifique
(2S,3R)-2-tert-butyl-3-phenylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving aziridines and to investigate the biological activity of aziridine-containing compounds.
Medicine: Aziridines are known for their potential as anticancer agents due to their ability to alkylate DNA. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-tert-butyl-3-phenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The high ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-bromo-2,3-diphenylbutane: This compound undergoes similar nucleophilic substitution reactions and can be used as a comparison for studying the reactivity of aziridines.
(2S,3R)-3-(Benzyloxy)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N-dimethylbutanamide: Another chiral compound with a tert-butyl group, used in enantioselective synthesis.
Uniqueness
(2S,3R)-2-tert-butyl-3-phenylaziridine is unique due to its specific stereochemistry and the presence of both a tert-butyl and a phenyl group. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(2S,3R)-2-tert-butyl-3-phenylaziridine |
InChI |
InChI=1S/C12H17N/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11,13H,1-3H3/t10-,11-/m1/s1 |
Clé InChI |
MCHAKQTUAMASNS-GHMZBOCLSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1[C@H](N1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1C(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


